molecular formula C5H12NO4P B1203652 Glufosinate-P CAS No. 35597-44-5

Glufosinate-P

Cat. No.: B1203652
CAS No.: 35597-44-5
M. Wt: 181.13 g/mol
InChI Key: IAJOBQBIJHVGMQ-BYPYZUCNSA-N
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Description

2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid, also known as glufosinate, is an organic compound that belongs to the class of d-alpha-amino acids. It is widely recognized for its use as a non-selective herbicide, primarily in agricultural applications. The compound is known for its ability to inhibit glutamine synthetase, an enzyme crucial for ammonia assimilation in plants, leading to the accumulation of toxic levels of ammonia and ultimately plant death .

Mechanism of Action

Target of Action

Glufosinate-P primarily targets glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

This compound acts as a potent inhibitor of GS . It mimics the natural substrate of GS, leading to the enzyme’s inhibition . This inhibition disrupts the normal functioning of the plant, leading to an accumulation of ammonia and certain metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The fast herbicidal action of this compound is triggered by reactive oxygen species (ROS), and this action is light-dependent .

Biochemical Pathways

The inhibition of GS by this compound affects the biochemical pathways related to nitrogen metabolism . This leads to an accumulation of ammonia and metabolites of the photorespiration pathway . Additionally, it results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The disruption of these pathways leads to an imbalance between ROS generation and scavenging, causing an increase in the activity of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase .

Pharmacokinetics

This compound is highly soluble in water and is rapidly degraded by microorganisms in the soil . It is non-persistent in soils but may be persistent in aquatic systems . It is also moderately toxic to mammals and considered to be a neurotoxin .

Result of Action

The result of this compound’s action is the death of the plant . The accumulation of ammonia and the disruption of normal biochemical pathways lead to the halting of photosynthesis . This, coupled with the generation of ROS, leads to lipid peroxidation, which forms the basis for the fast action of this compound .

Action Environment

The efficacy of this compound is influenced by environmental conditions such as light, temperature, and humidity . Its action is light-dependent, with no visual symptoms or ROS formation in the dark . Furthermore, it is effective against a broad range of weeds, and its efficacy can be improved by applying it at specific times of the day .

Biochemical Analysis

Biochemical Properties

Glufosinate-P plays a crucial role in biochemical reactions by inhibiting the enzyme glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By binding to the active site of glutamine synthetase, this compound prevents the formation of glutamine, leading to an accumulation of ammonia and disruption of nitrogen metabolism . This inhibition is highly specific due to the structural similarity between this compound and glutamate. Additionally, this compound interacts with other biomolecules such as reactive oxygen species, which are generated as a result of the disrupted metabolic processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cellular and genomic instability, leading to increased frequency of micronuclei and other nuclear abnormalities . In human lymphocytes and other model organisms, exposure to this compound results in cytotoxic effects, including reduced cell proliferation and increased cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting nitrogen assimilation and causing an imbalance in reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism . This inhibition triggers a cascade of events, including the generation of reactive oxygen species, lipid peroxidation, and cell membrane damage . The herbicidal action of this compound is light-dependent, with reactive oxygen species playing a central role in its rapid phytotoxicity . The compound also affects the balance between reactive oxygen species generation and scavenging, further contributing to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid action, with visible symptoms appearing within a few hours of application . Its stability and degradation can vary depending on environmental conditions. Studies have shown that this compound can persist in aquatic systems but is non-persistent in soils . Long-term exposure to this compound in laboratory settings has been associated with chronic toxicity and neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . In mammals, this compound is considered a neurotoxin and can cause symptoms such as seizures, memory impairment, and central nervous system depression . The threshold for toxic effects varies among species, with some animals showing higher sensitivity to the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting nitrogen metabolism. By inhibiting glutamine synthetase, the compound disrupts the synthesis of glutamine and leads to the accumulation of ammonia . This disruption affects other metabolic processes, including the photorespiration pathway and the synthesis of amino acids such as glycine and serine . The compound also interacts with enzymes such as glutamate dehydrogenase and glutamine 2-oxoglutarate aminotransferase, further influencing nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the apoplast and xylem system . Due to its high water solubility, the compound translocates more efficiently in the xylem than in the phloem . This compound tends to accumulate in older leaves, where it exerts its herbicidal effects . The uptake of this compound is influenced by the presence of membrane transporters and the concentration gradient between the inside and outside of the cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it interacts with glutamine synthetase . The compound’s activity is influenced by its localization within specific cellular compartments, such as the chloroplasts, where glutamine synthetase is abundant . Additionally, this compound may affect other organelles involved in nitrogen metabolism and reactive oxygen species generation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid typically involves the reductive amination of 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO) using engineered glutamate dehydrogenase. This process is highly enantioselective, favoring the production of the L-enantiomer, which is the active form of the herbicide .

Industrial Production Methods: Industrial production of glufosinate involves the use of biocatalysts such as NADPH-specific glutamate dehydrogenases. These enzymes are engineered for high catalytic activity and are used in batch production processes to achieve high conversion rates and productivity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reductive amination is a key reaction in its synthesis.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive amination typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: L-phosphinothricin.

    Substitution: Various substituted amino acids depending on the electrophile used.

Scientific Research Applications

2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glyphosate (N-(phosphonomethyl)glycine): Another widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.

    Paraquat (1,1’-dimethyl-4,4’-bipyridinium dichloride): A non-selective contact herbicide that generates reactive oxygen species, leading to oxidative damage in plants.

Uniqueness: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is unique in its specific inhibition of glutamine synthetase, which is distinct from the mechanisms of action of glyphosate and paraquat. This specificity makes it a valuable tool in both agricultural and scientific research applications .

Properties

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOBQBIJHVGMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020544
Record name Glufosinate-P
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35597-44-5
Record name Phosphinothricin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35597-44-5
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Record name Glufosinate-P
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
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Record name GLUFOSINATE-P
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Synthesis routes and methods

Procedure details

Where more than one trait are introgressed into inbred sweet corn line R398D, it is preferred that the specific genes are all located at the same genomic locus in the donor, non-recurrent parent, preferably, in the case of transgenes, as part of a single DNA construct integrated into the donor's genome. Alternatively, if the genes are located at different genomic loci in the donor, non-recurrent parent, backcrossing allows to recover all of the morphological and physiological characteristics of inbred sweet corn line R398D in addition to the multiple genes in the resulting sweet corn inbred line. The genes responsible for a specific, single gene trait are generally inherited through the nucleus. Known exceptions are, e.g. the genes for male sterility, some of which are inherited cytoplasmically, but still act as single gene traits. In a preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the nuclear genome of the donor, non-recurrent parent. In another preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the plastid genome of the donor, non-recurrent parent. In a preferred embodiment, a plastid transgene comprises one gene transcribed from a single promoter or two or more genes transcribed from a single promoter. In a preferred embodiment, a transgene whose expression results or contributes to a desired trait to be transferred to sweet corn inbred line R398D comprises a virus resistance trait such as, for example, a MDMV strain B coat protein gene whose expression confers resistance to mixed infections of maize dwarf mosaic virus and maize chlorotic mottle virus in transgenic maize plants (Murry et al. Biotechnology (1993) 11:1559-64, incorporated herein by reference). In another preferred embodiment, a transgene comprises a gene encoding an insecticidal protein, such as, for example, a crystal protein of Bacillus thuringiensis or a vegetative insecticidal protein from Bacillus cereus, such as VIP3 (see for example Estruch et al. Nat Biotechnol (1997) 15:137-41, incorporated herein by reference). In a preferred embodiment, an insecticidal gene introduced into inbred sweet corn line R398D is a Cry1Ab gene or a portion thereof, for example introgressed into sweet corn inbred line R398D from a maize line comprising a Bt-11 event as described in U.S. application Ser. No. 09/042,426, incorporated herein by reference, or from a maize line comprising a 176 event as described in Koziel et al. (1993) Biotechnology 11: 194-200, incorporated herein by reference. In yet another preferred embodiment, a transgene introgressed into sweet corn inbred line R398D comprises a herbicide tolerance gene. For example, expression of an altered acetohydroxyacid synthase (AHAS) enzyme confers upon plants tolerance to various imidazolinone or sulfonamide herbicides (U.S. Pat. No. 4,761,373, incorporated herein by reference). In another preferred embodiment, a non-transgenic trait conferring tolerance to imidazolinones is introgressed into sweet corn inbred line R398D (e.g a "IT" or "IR" trait). U.S. Pat. No. 4,975,374, incorporated herein by reference, relates to plant cells and plants containing a gene encoding a mutant glutamine synthetase (GS) resistant to inhibition by herbicides that are known to inhibit GS, e.g. phosphinothricin and methionine sulfoximine. Also, expression of a Streptomyces bar gene encoding a phosphinothricin acetyl transferase in maize plants results in tolerance to the herbicide phosphinothricin or glufosinate (U.S. Pat. No. 5,489,520, incorporated herein by reference). U.S. Pat. No. 5,013,659, incorporated herein by reference, is directed to plants that express a mutant acetolactate synthase (ALS) that renders the plants resistant to inhibition by sulfonylurea herbicides. U.S. Pat. No. 5,162,602, incorporated herein by reference, discloses plants tolerant to inhibition by cyclohexanedione and aryloxyphenoxypropanoic acid herbicides. The tolerance is conferred by an altered acetyl coenzyme A carboxylase(ACCase). U.S. Pat. No. 5,554,798, incorporated herein by reference, discloses transgenic glyphosate tolerant maize plants, which tolerance is conferred by an altered 5-enolpyruvyl-3-phosphoshikimate (EPSP) synthase gene. Also, tolerance to a protoporphyrinogen oxidase inhibitor is achieved by expression of a tolerant protoporphyrinogen oxidase enzyme in plants (U.S. Pat. No. 5,767,373, incorporated herein by reference).
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imidazolinones
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Glufosinate-P work as an herbicide?

A1: this compound, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]

Q2: What analytical methods are used to detect this compound in environmental samples?

A2: Researchers have developed sensitive methods for quantifying this compound residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of this compound levels in environmental matrices, aiding in monitoring its presence and potential impact.

Q3: Is there evidence of weed resistance to this compound?

A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against this compound, emphasizing the need for integrated weed management strategies.

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